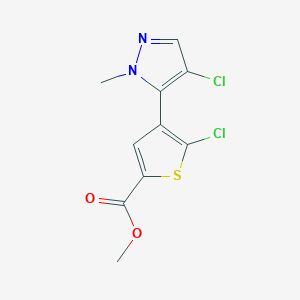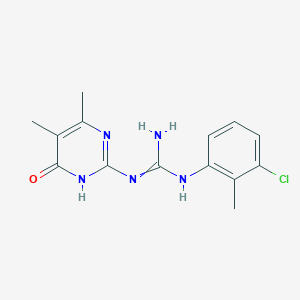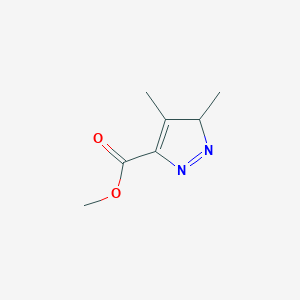![molecular formula C14H12N2 B11773943 2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)
2-Methyl-5-phenyl-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-phenyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzimidazole core with a methyl group at the 2-position and a phenyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-phenyl-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone. For instance, the reaction of o-phenylenediamine with 2-methylbenzaldehyde under acidic conditions can yield the desired product. The reaction typically involves heating the reactants in a solvent such as ethanol or acetic acid, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-5-phenyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-ylmethanol derivatives .
Applications De Recherche Scientifique
2-Methyl-5-phenyl-1H-benzo[d]imidazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methyl-5-phenyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound can inhibit enzymes such as topoisomerases or kinases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The exact pathways and molecular targets may vary depending on the specific application and the modifications made to the benzimidazole core .
Comparaison Avec Des Composés Similaires
2-Phenylbenzimidazole: Lacks the methyl group at the 2-position.
5-Methylbenzimidazole: Lacks the phenyl group at the 5-position.
2-Methylbenzimidazole: Lacks the phenyl group at the 5-position.
Uniqueness: 2-Methyl-5-phenyl-1H-benzo[d]imidazole is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications .
Propriétés
Formule moléculaire |
C14H12N2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-methyl-6-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C14H12N2/c1-10-15-13-8-7-12(9-14(13)16-10)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |
Clé InChI |
OFUGVTJPQLMELN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11773866.png)
![Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773869.png)
![Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773899.png)


![3-amino-N-(2,3-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773921.png)






